molecular formula C14H13N5O2S B2433661 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 868968-25-6

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Cat. No.: B2433661
CAS No.: 868968-25-6
M. Wt: 315.35
InChI Key: NSSBXTVWEBYLEE-UHFFFAOYSA-N
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Description

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid is a complex heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through cyclization reactions. For example, oxidative cyclization using N-chlorosuccinimide (NCS) has been employed to synthesize triazolopyridines under mild conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as NCS, with reactions carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NCS and pytz, as well as various nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-10(14(20)21)22-12-7-6-11-16-17-13(19(11)18-12)9-5-3-4-8-15-9/h3-8,10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBXTVWEBYLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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